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Compound of Interest

Compound Name: Kadsurindutin H

Cat. No.: B15241563 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This application note provides a detailed overview of the 1H and 13C Nuclear Magnetic

Resonance (NMR) data for Kadcoccitane H, a rearranged lanostane triterpenoid. The

information presented herein is essential for the identification, characterization, and quality

control of this natural product in research and drug development settings.

Introduction
Kadcoccitane H is a member of the kadcoccitane family of triterpenoids, which are

characterized by a unique 6/6/5/6-fused tetracyclic ring system.[1] These compounds, isolated

from plants of the Kadsura genus, have garnered interest for their complex molecular

architectures and potential biological activities. Accurate NMR data is fundamental for the

unambiguous structural elucidation and verification of such complex natural products. This

document outlines the definitive 1H and 13C NMR assignments for Kadcoccitane H and

provides a comprehensive protocol for obtaining and analyzing such data.

Data Presentation: 1H and 13C NMR Assignments
for Kadcoccitane H
The following table summarizes the 1H and 13C NMR chemical shifts (δ) for Kadcoccitane H,

recorded in CDCl3. The assignments are based on extensive 1D and 2D NMR spectroscopic

analysis, including COSY, HSQC, and HMBC experiments.
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Position δC (ppm)
δH (ppm), Multiplicity (J in
Hz)

1 36.1 1.45, m; 1.65, m

2 28.0 1.70, m; 1.95, m

3 212.5 -

4 47.5 -

5 51.5 2.40, dd (12.0, 4.0)

6 23.4 2.15, m; 2.70, m

7 128.4 5.98, t (7.7)

8 144.5 -

9 169.8 -

10 39.8 -

11 118.1 6.30, s

12 168.4 -

13 146.5 -

14 54.1 -

15 31.2 2.50, m; 2.65, m

16 36.4 1.80, m; 2.05, m

17 50.8 2.25, m

18 12.5 2.12, s

19 19.2 1.10, s

20 36.2 2.45, m

21 18.7 1.06, d (6.9)

22 36.5 1.55, m; 1.65, m

23 24.5 1.50, m; 1.60, m
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24 170.2 -

25 125.1 5.85, s

26 20.1 2.02, s

27 15.8 1.12, s

28 18.1 1.38, s

29 29.7 1.24, s

30 21.9 1.12, s

Data sourced from the supplementary information of "Biomimetic syntheses of kadcoccitane H

and kadcotrione C methyl ester" and "Four new lanostane triterpenoids featuring extended π-

conjugated systems from the stems of Kadsura coccinea".[2][3]

Experimental Protocols
Sample Preparation for NMR Analysis
A standardized protocol is critical for obtaining high-quality, reproducible NMR spectra.

Sample Purity: Ensure the isolated Kadcoccitane H is of high purity (>95%), as impurities

can complicate spectral interpretation.

Solvent Selection: Use a high-quality deuterated solvent, typically chloroform-d (CDCl3), for

optimal sample dissolution.

Concentration: Prepare the sample by dissolving 5-10 mg of Kadcoccitane H in

approximately 0.5-0.6 mL of the deuterated solvent.[4]

Filtration: To remove any particulate matter that could degrade spectral quality, filter the

sample solution through a small plug of glass wool in a Pasteur pipette directly into a clean,

dry 5 mm NMR tube.

Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for

chemical shift referencing (δ = 0.00 ppm).
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NMR Spectrometer and Parameters
The following parameters are recommended for acquiring high-resolution NMR data on a 500

MHz or higher field spectrometer.

1D 1H NMR:

Pulse Program: Standard single-pulse sequence.

Spectral Width: 0-12 ppm.

Acquisition Time: 2-3 seconds.

Relaxation Delay: 1-2 seconds.

Number of Scans: 16-64, depending on the sample concentration.

1D 13C NMR:

Pulse Program: Proton-decoupled single-pulse sequence (e.g., zgpg30).

Spectral Width: 0-220 ppm.

Acquisition Time: 1-2 seconds.

Relaxation Delay: 2-5 seconds.

Number of Scans: 1024-4096, depending on concentration and experiment time.

2D Experiments (COSY, HSQC, HMBC):

Standard pulse programs available on the spectrometer software should be utilized.

Optimize spectral widths in both dimensions to encompass all relevant signals.

The number of increments in the indirect dimension and the number of scans per

increment should be adjusted to achieve adequate resolution and signal-to-noise ratio.

Strategy for NMR Data Assignment
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1H NMR Analysis: Identify key proton signals, such as olefinic protons, methyl singlets and

doublets, and methine protons.

13C NMR and DEPT: Determine the number of carbon atoms and classify them as methyl

(CH3), methylene (CH2), methine (CH), or quaternary (C) carbons using DEPT-135 and

DEPT-90 experiments.

HSQC (Heteronuclear Single Quantum Coherence): Correlate each proton signal to its

directly attached carbon atom.

COSY (Correlation Spectroscopy): Identify proton-proton spin-spin coupling networks to

establish connectivities within molecular fragments.

HMBC (Heteronuclear Multiple Bond Correlation): Establish long-range (2-3 bond)

correlations between protons and carbons. This is crucial for connecting the fragments

identified by COSY and for assigning quaternary carbons.

Structure Confirmation: Integrate all the data from the 1D and 2D NMR experiments to

assemble the complete structure of Kadcoccitane H and unambiguously assign all 1H and

13C chemical shifts.

Mandatory Visualization
The following diagram illustrates the general workflow for the structural elucidation of a natural

product like Kadcoccitane H using NMR spectroscopy.
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Click to download full resolution via product page

Caption: Workflow for the structural elucidation of Kadcoccitane H via NMR spectroscopy.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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